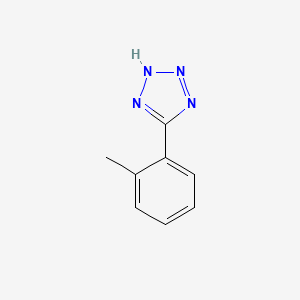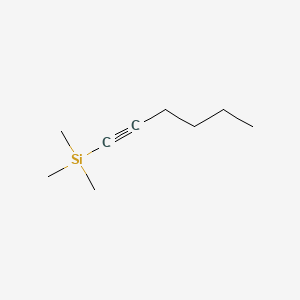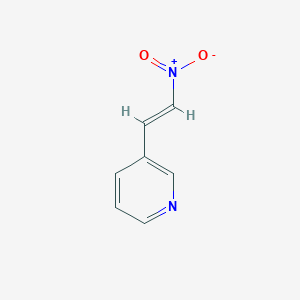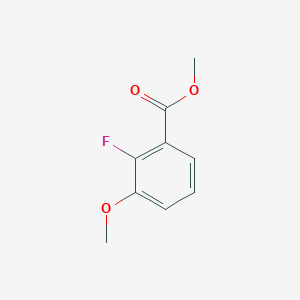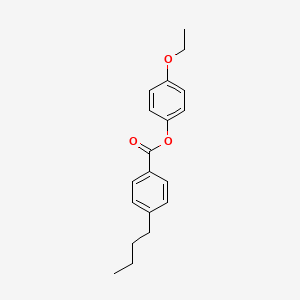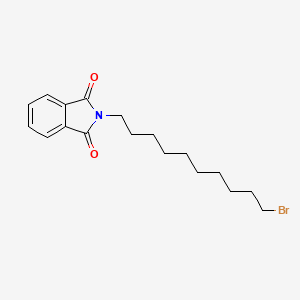
1,1-Diméthylsiletane
Vue d'ensemble
Description
“Silacyclobutane, 1,1-dimethyl-” is a compound with the formula C5H12Si . It is also known as “Cyclotrimethylenedimethylsilane” and "1,1-Dimethylsilacyclobutane" .
Synthesis Analysis
Silacyclobutanes (SCBs), including 1,1-dimethyl-1-silacyclobutane, have received considerable attention in synthetic chemistry . The silicon–carbon bond can be activated, followed by ring-opening and ring expansion processes, to produce important organosilicon compounds . For instance, 1,1-dimethyl-3-methylenesilacyclobutane was synthesized by sequential anionic block polymerization of styrene .Molecular Structure Analysis
The molecular structure of 1,1-dimethyl-1-silacyclobutane can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Silacyclobutanes, including 1,1-dimethyl-1-silacyclobutane, have been the subject of numerous studies due to their interesting reactivity . The silicon–carbon bond can be activated, leading to ring-opening and ring-expansion processes that produce important organosilicon compounds .Physical and Chemical Properties Analysis
1,1-Dimethyl-1-silacyclobutane has a molecular weight of 100.2343 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Applications De Recherche Scientifique
Electronique
1,1-Diméthylsiletane: est un composé de silicium réactif qui peut subir diverses réactions d'insertion pour former des cycles à 5 et 6 chaînons . En électronique, cette propriété est précieuse pour synthétiser des matériaux à base de silicium ayant des propriétés électroniques spécifiques. Par exemple, il pourrait être utilisé pour créer de nouveaux matériaux semi-conducteurs ou des couches isolantes dans les dispositifs microélectroniques.
Médecine
Dans le domaine médical, les composés de silicium comme le This compound sont reconnus pour leur biocompatibilité. Ils peuvent être utilisés dans les dispositifs médicaux, tels que les stimulateurs cardiaques ou les dérivateurs ventriculaires, en raison de leurs comportements non irritants et non sensibilisants . De plus, ils peuvent servir d'excipients dans les formulations topiques ou d'adhésifs pour les systèmes d'administration transdermique de médicaments.
Science des matériaux
La capacité du This compound: à participer aux réactions d'insertion est également bénéfique en science des matériaux. Il peut contribuer au développement de nouveaux matériaux polymères aux propriétés améliorées, telles qu'une stabilité thermique accrue ou une résistance mécanique améliorée .
Énergie
Dans le secteur énergétique, le This compound pourrait être exploré pour son potentiel dans la création de nouveaux matériaux pour le stockage et la conversion de l'énergie. Sa teneur en silicium en fait un candidat pour une utilisation dans la synthèse de matériaux d'anode pour les batteries lithium-ion ou dans le développement de composants de cellules solaires .
Science de l'environnement
La réactivité du This compound pourrait être exploitée en science de l'environnement pour créer des matériaux qui peuvent aider à contrôler la pollution ou à remédier aux problèmes environnementaux. Par exemple, il pourrait être utilisé pour synthétiser des catalyseurs qui dégradent les polluants environnementaux ou pour développer des revêtements qui empêchent la bio-encrassement .
Agriculture
En agriculture, les nanomatériaux dérivés de composés comme le This compound peuvent être utilisés pour créer des nanovecteurs pour la libération contrôlée de substances actives, telles que les pesticides ou les engrais, conduisant à des pratiques agricoles plus efficaces et moins polluantes .
Synthèse chimique
This compound: est un réactif polyvalent en synthèse chimique, où il peut être utilisé pour créer des molécules organiques complexes. Ses réactions d'insertion peuvent conduire à la formation de divers composés cycliques, qui sont souvent des intermédiaires clés dans la synthèse de produits pharmaceutiques et d'autres produits chimiques précieux .
Nanotechnologie
Enfin, en nanotechnologie, le This compound peut contribuer à la synthèse de matériaux nanostructurés. Sa structure à base de silicium est utile pour créer des dispositifs à l'échelle nanométrique ayant des propriétés spécifiques, telles qu'une surface élevée ou des caractéristiques électroniques uniques, qui peuvent être appliquées dans des domaines allant de l'administration de médicaments aux capteurs de pointe .
Mécanisme D'action
Orientations Futures
The future directions of research on 1,1-dimethyl-1-silacyclobutane and other silacyclobutanes are likely to continue focusing on their interesting reactivity, particularly the activation of the silicon–carbon bond and the resulting ring-opening and ring-expansion processes . This could lead to the synthesis of new and important organosilicon compounds .
Propriétés
IUPAC Name |
1,1-dimethylsiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQFFTNDQFUNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28430-61-7 | |
| Record name | Silacyclobutane, 1,1-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28430-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062309 | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-12-7 | |
| Record name | 1,1-Dimethylsilacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylsilacyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


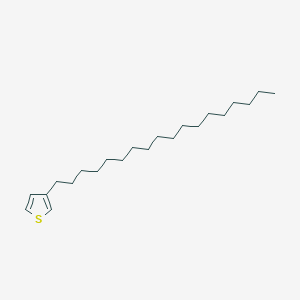

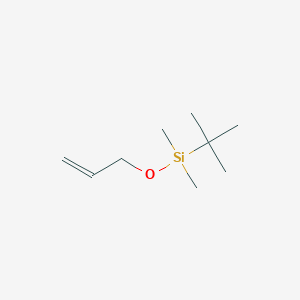
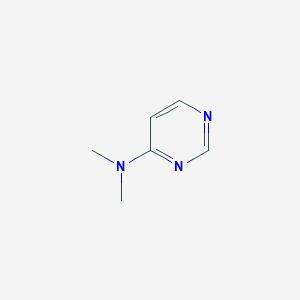
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)
